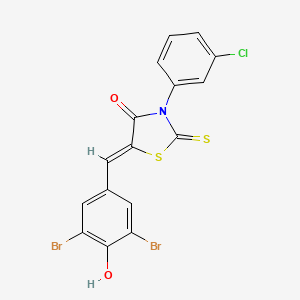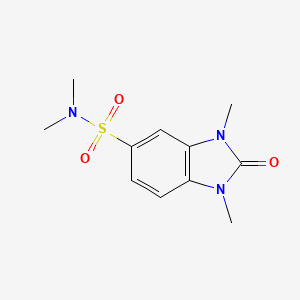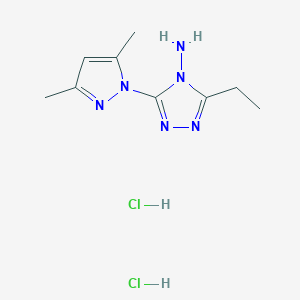![molecular formula C12H17N3OS B5021945 N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5021945.png)
N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide, commonly known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow-colored powder that is soluble in water and organic solvents. DTNB is commonly used in biochemistry and molecular biology research as a reagent for detecting sulfhydryl groups in proteins and peptides.
作用機序
DTNB reacts with sulfhydryl groups in a two-step process. In the first step, DTNB is reduced by the sulfhydryl group to form a mixed disulfide intermediate. In the second step, the mixed disulfide intermediate reacts with another molecule of DTNB to form a yellow-colored complex. The formation of the yellow-colored complex is proportional to the concentration of sulfhydryl groups in the sample.
Biochemical and Physiological Effects:
DTNB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
実験室実験の利点と制限
DTNB has several advantages as a reagent for detecting sulfhydryl groups in proteins. It is a simple and sensitive assay that can be performed using a spectrophotometer. It does not require any specialized equipment or expertise. However, there are some limitations to the use of DTNB. It is not specific for sulfhydryl groups and can react with other nucleophiles such as amines and phenols. It is also sensitive to pH and temperature changes, which can affect the accuracy of the assay.
将来の方向性
There are several future directions for the use of DTNB in scientific research. One possible application is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Sulfhydryl groups are important targets for drug development, and DTNB can be used to screen potential drug candidates. Another possible application is in the study of protein misfolding and aggregation, which are associated with several neurodegenerative diseases. DTNB can be used to monitor the conformational changes and aggregation of proteins in vitro. Finally, DTNB can be used in the development of new biosensors for the detection of sulfhydryl-containing molecules in biological samples.
合成法
DTNB can be synthesized by reacting 2-aminoethanethiol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with dimethylamine to yield DTNB. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DTNB has been extensively used in scientific research as a reagent for detecting sulfhydryl groups in proteins and peptides. Sulfhydryl groups are important functional groups in proteins that play a crucial role in protein folding, stability, and activity. DTNB reacts with sulfhydryl groups to form a yellow-colored complex that can be measured spectrophotometrically. This assay is commonly used to determine the concentration of sulfhydryl groups in proteins and to study the kinetics of enzyme-catalyzed reactions.
特性
IUPAC Name |
N-[2-(dimethylamino)ethylcarbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-15(2)9-8-13-12(17)14-11(16)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFPNNIKYJIDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5021862.png)
![2-phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021872.png)

![8-(1-benzofuran-2-ylmethyl)-1-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5021883.png)
![3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5021899.png)
![2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol](/img/structure/B5021906.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5021915.png)


![N-(2,5-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5021947.png)
![2-methoxy-N-propyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B5021952.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5021964.png)
![4,10-dibenzyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5021970.png)